
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with tert-butyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors or other advanced techniques to ensure efficient production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxadiazole ring can be opened under acidic or basic conditions, leading to the formation of different products.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-tert-Butyl-5-(3-amino-4-methylphenyl)-1,3,4-oxadiazole.
Reduction: Various open-ring products depending on the conditions.
Substitution: 2-alkyl or 2-aryl substituted oxadiazoles.
Scientific Research Applications
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxadiazole ring can also interact with various molecular targets, affecting their function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but without the methyl group.
2-tert-Butyl-5-(3-methylphenyl)-1,3,4-oxadiazole: Similar structure but without the nitro group.
2-tert-Butyl-5-(3-methyl-4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of the tert-butyl, methyl, and nitrophenyl groups. This combination imparts specific chemical and physical properties that make it suitable for certain applications. The presence of the nitro group, in particular, can significantly affect its reactivity and interactions with other molecules.
Properties
CAS No. |
287942-22-7 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-tert-butyl-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O3/c1-8-7-9(5-6-10(8)16(17)18)11-14-15-12(19-11)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
GOGMWJDGNVEDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
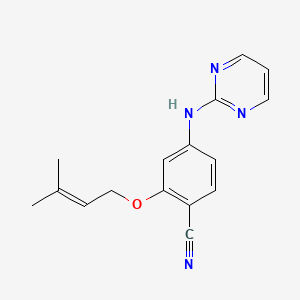
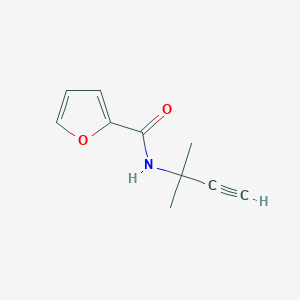
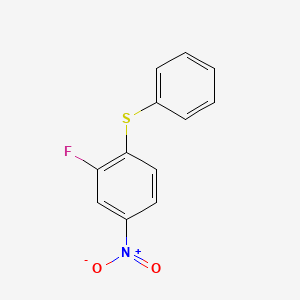
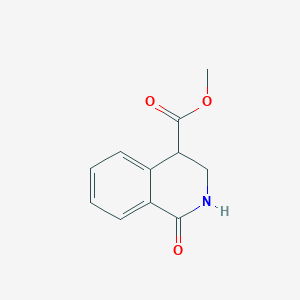
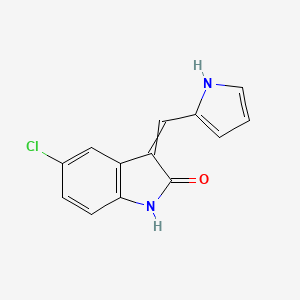

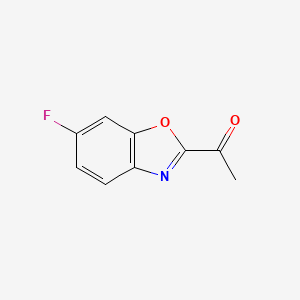
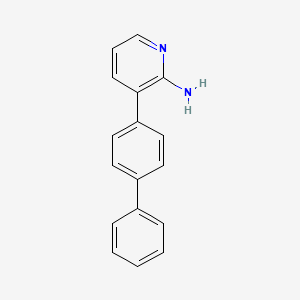
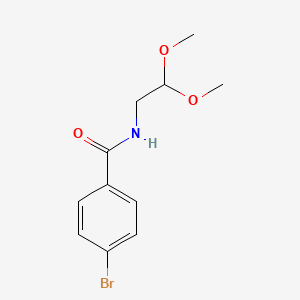
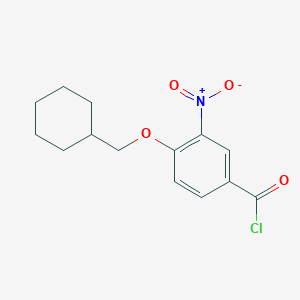
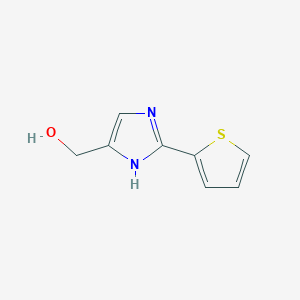
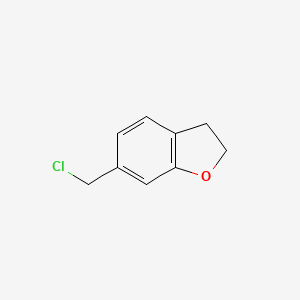
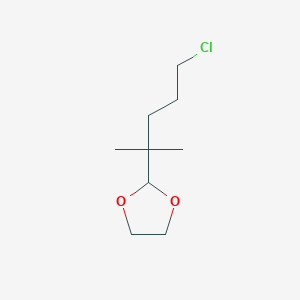
![Methyl 3-[2-(acetylsulfanyl)acetamido]benzoate](/img/structure/B8580112.png)
